N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
Description
This compound is a sulfonamide derivative characterized by a benzodioxol moiety (1,3-benzodioxol-5-yl) and a 2,5-dimethoxyphenyl sulfonyl group linked to a methylglycinamide backbone.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7S/c1-20(28(22,23)17-9-13(24-2)5-7-15(17)25-3)10-18(21)19-12-4-6-14-16(8-12)27-11-26-14/h4-9H,10-11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFMBUOZQQTRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of the benzodioxole and dimethoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including sulfonylation and amidation. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound combines two pharmacophoric elements:
- 2,5-Dimethoxyphenyl sulfonyl group : Contributes to steric bulk and electronic effects, influencing binding affinity.
- N-methylglycinamide backbone : Provides hydrogen-bonding capabilities and conformational flexibility.
Comparative Analysis of Analogues
Table 1: Structural and Functional Comparison
Key Differences and Implications
Benzodioxol vs. Chlorobenzodioxol (7.19): The target compound’s unsubstituted benzodioxol group (vs.
Sulfonamide Nitrogen Modifications :
- The methylglycinamide backbone in the target compound contrasts with morpholine (7.19) or azepane (7.22) moieties. This difference may alter solubility and hydrogen-bonding interactions with biological targets .
Dimethoxyphenyl Group :
- Shared with compounds like 7.22 and 7.26, this group is associated with enhanced binding to serotonin receptors in entactogens (e.g., MDMA analogues) but may exhibit divergent effects in sulfonamide derivatives .
Comparison with Non-Sulfonamide Analogues (): (+)-MBDB, a benzodioxol-containing entactogen, lacks the sulfonamide group but shares stereoselectivity with the target compound. This suggests that sulfonamide incorporation could shift activity from neurobehavioral modulation to enzyme inhibition .
Research Findings and Mechanistic Insights
- Synthetic Accessibility : The target compound’s synthesis likely involves carbodiimide-mediated coupling (similar to ), though direct evidence is unavailable.
- Pharmacological Potential: The dual aromatic systems (benzodioxol and dimethoxyphenyl) may synergize to enhance selectivity for serotonin receptors or monoamine transporters, as seen in MDMA-like compounds .
- Toxicity Considerations : Unlike neurotoxic entactogens (e.g., MDMA), sulfonamide derivatives such as the target compound may avoid dopaminergic toxicity, as suggested by ’s findings on rigid analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
